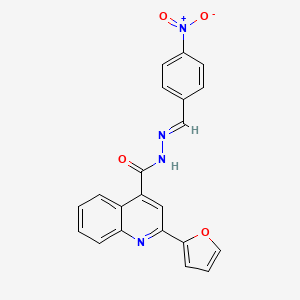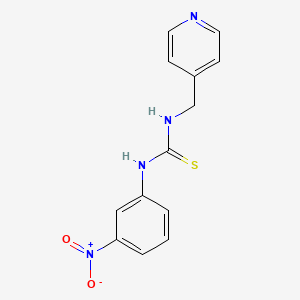
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide, also known as FNQ, is a synthetic compound that has received significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FNQ is a derivative of quinoline, a heterocyclic organic compound that has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the development and progression of diseases. 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide in lab experiments is its high potency and selectivity against cancer cells, inflammation, and microbial infections. However, the major limitation of 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for the research on 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide, including the development of novel formulations that can enhance its solubility and bioavailability. Further studies are also needed to investigate the potential toxicity and side effects of 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide, as well as its pharmacokinetics and pharmacodynamics. Additionally, the potential of 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases, needs to be explored.
Métodos De Síntesis
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide can be synthesized through a multi-step process that involves the condensation of 2-furylcarboxaldehyde and 4-nitrobenzaldehyde with 4-quinolinecarbohydrazide in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide.
Aplicaciones Científicas De Investigación
2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Several studies have reported the anticancer activity of 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(2-furyl)-N'-(4-nitrobenzylidene)-4-quinolinecarbohydrazide has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-(furan-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4/c26-21(24-22-13-14-7-9-15(10-8-14)25(27)28)17-12-19(20-6-3-11-29-20)23-18-5-2-1-4-16(17)18/h1-13H,(H,24,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKYSGTVCXFOJ-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)

![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)
